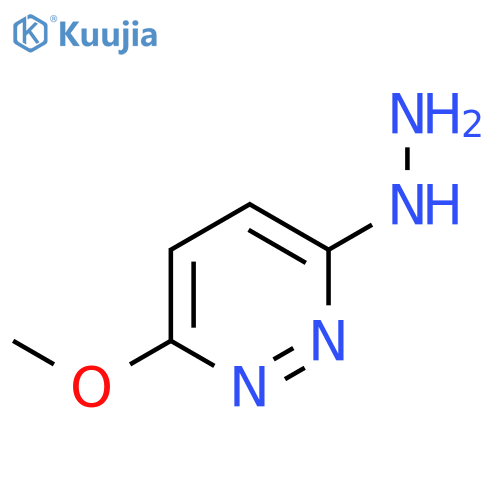Cas no 99419-04-2 (3-Hydrazinyl-6-methoxypyridazine)

99419-04-2 structure
商品名:3-Hydrazinyl-6-methoxypyridazine
3-Hydrazinyl-6-methoxypyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Hydrazinyl-6-methoxypyridazine
- (6-methoxypyridazin-3-yl)hydrazine
- DTXSID20586093
- A858472
- SY319949
- MFCD08436543
- J-512604
- 99419-04-2
- 3-HYDRAZINO-6-METHOXYPYRIDAZINE
- AB44993
- AKOS002312957
- DS-2525
- SCHEMBL6525225
- DB-105573
-
- MDL: MFCD08436543
- インチ: InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8)
- InChIKey: XEUHRAAAPRMRHB-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(NN)N=N1
計算された属性
- せいみつぶんしりょう: 140.07000
- どういたいしつりょう: 140.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 73.1Ų
じっけんとくせい
- 密度みつど: 1.316
- ふってん: 403.104°C at 760 mmHg
- フラッシュポイント: 197.591°C
- 屈折率: 1.624
- PSA: 73.06000
- LogP: 0.54410
3-Hydrazinyl-6-methoxypyridazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
3-Hydrazinyl-6-methoxypyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Hydrazinyl-6-methoxypyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102351-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM102351-5g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$1066 | 2021-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644028-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 98% | 1g |
¥3028.00 | 2024-04-23 | |
| eNovation Chemicals LLC | D550475-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$385 | 2025-03-01 | |
| Alichem | A029195064-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Crysdot LLC | CD11000442-250mg |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 250mg |
$151 | 2024-07-19 | |
| Crysdot LLC | CD11000442-5g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$1131 | 2024-07-19 | |
| Crysdot LLC | CD11000442-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$376 | 2024-07-19 | |
| eNovation Chemicals LLC | D550475-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$385 | 2025-02-24 | |
| eNovation Chemicals LLC | Y0982256-5g |
3-hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$850 | 2025-02-22 |
3-Hydrazinyl-6-methoxypyridazine 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
99419-04-2 (3-Hydrazinyl-6-methoxypyridazine) 関連製品
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99419-04-2)3-Hydrazinyl-6-methoxypyridazine

清らかである:99%
はかる:1g
価格 ($):269.0